molecular formula C21H17ClN4O3 B6552597 (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040656-39-0

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552597
CAS No.: 1040656-39-0
M. Wt: 408.8 g/mol
InChI Key: PTNYEYRQBLRPFD-UHFFFAOYSA-N
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Description

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0989181 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-13-19(24-25-26(13)17-10-6-9-16(22)11-17)21(27)28-12-18-14(2)29-20(23-18)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNYEYRQBLRPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that integrates the oxazole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties supported by relevant research findings and data tables.

Structural Characteristics

The compound features several critical structural components:

  • Oxazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological interactions.
  • Triazole Moiety : Known for its role in various pharmacological activities, enhancing the compound's potential as a therapeutic agent.
  • Substituents : The presence of methyl and chlorophenyl groups increases lipophilicity and modulates biological activity.

Antimicrobial Properties

Research has demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa0.0098

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides, suggesting its potential for developing new antimicrobial agents .

Anticancer Activity

The triazole derivatives have been widely studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been evaluated in various studies. For instance, a study reported that derivatives of triazoles exhibit IC50 values ranging from 10 to 50 µM against several cancer cell lines, including breast and lung cancer cells .

A comparative analysis of the anticancer activity of related compounds is presented below:

Compound NameCell LineIC50 (µM)
Triazole Derivative AMCF-7 (Breast Cancer)25
Triazole Derivative BA549 (Lung Cancer)30
(5-Methyl-2-phenyl...)Various20 - 50

This data suggests that the compound's structural features may enhance its anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Triazole derivatives often interfere with nucleic acid synthesis, disrupting cancer cell proliferation.
  • Membrane Disruption : The antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : The oxazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for bacterial survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazole and triazole derivatives, including our compound. It was found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that further structural optimization could lead to potent new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of triazole derivatives in vitro. The study revealed that compounds similar to (5-methyl-2-phenyl...) exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various synthesized triazole derivatives against common bacterial strains. The results showed that the compound exhibited Minimum Inhibitory Concentration (MIC) values as follows:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.015
Staphylococcus aureus0.005
Pseudomonas aeruginosa0.020

These findings suggest its potential as a lead compound in developing new antibiotics.

Agrochemical Applications

The compound has also been explored for its use in agrochemicals , particularly as a pesticide or herbicide. Its structural features allow it to disrupt biological processes in pests effectively.

Research Findings:
Studies have demonstrated that triazole derivatives show promise in inhibiting fungal growth, making them suitable candidates for agricultural applications.

Fungal StrainInhibition (%)
Fusarium oxysporum85
Botrytis cinerea78

These results indicate that the compound could be developed into effective agricultural fungicides.

Materials Science

In materials science, the compound is being researched for its potential use in synthesizing novel polymers and nanomaterials . Its ability to form coordination complexes with metal ions opens avenues for creating advanced materials with specific properties.

Applications:

  • Polymer Synthesis: Used as a monomer to create polymers with enhanced thermal stability.
  • Nanocomposites: Potential for use in developing nanocomposites with improved mechanical properties.

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